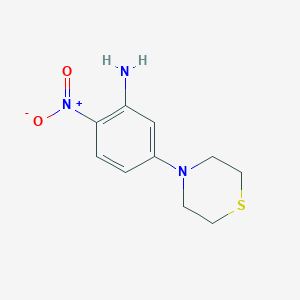

2-Nitro-5-(thiomorpholin-4-yl)aniline

Vue d'ensemble

Description

2-Nitro-5-(thiomorpholin-4-yl)aniline, or 2N5TM, is a synthetic organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular weight of 209.25 g/mol and a melting point of 166-170 °C. 2N5TM is used in a variety of chemical reactions, such as the synthesis of organic compounds and pharmaceuticals, as well as in biochemical and physiological studies.

Applications De Recherche Scientifique

Catalysis and Chemical Synthesis

2-Nitro-5-(thiomorpholin-4-yl)aniline and its derivatives are crucial in the field of catalysis and chemical synthesis. The selective catalytic reduction of nitro compounds to functionalized anilines is a significant process in manufacturing chemicals like dyes, pigments, pharmaceuticals, and agrochemicals. This process is highly dependent on the development of selective catalysts that can efficiently reduce nitro compounds in the presence of other reducible groups. Studies highlight the role of cobalt-based nanocatalysts and other materials in the highly selective transfer hydrogenation of functionalized nitroarenes to anilines, underlining the compound's importance in producing chemically diverse and structurally rich anilines (Jagadeesh et al., 2015).

Electrochromic Materials

The compound's derivatives play a pivotal role in the synthesis and application of novel electrochromic materials. These materials show exceptional properties like outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, making them suitable for various applications in electrochromic devices (Li et al., 2017).

Pharmaceutical and Agrochemical Manufacturing

In pharmaceutical and agrochemical manufacturing, the reduction of nitroarenes to anilines is a key step. The process involves the use of catalysts to achieve high chemoselectivity, especially when reducible groups are present in a nitroarene molecule. The research underscores the effectiveness of specific catalysts in this process, contributing to the efficient production of anilines, which are central intermediates in manufacturing these products (Wei et al., 2014).

Molecular and Structural Chemistry

The compound and its derivatives are also instrumental in molecular and structural chemistry. Research involves the synthesis of chiral compounds and complexes with potential applications in asymmetric synthesis and catalysis. For instance, the conversion of anilides into quinolines and related compounds, and the formation of Schiff base complexes with metal ions, are pivotal in exploring new materials and reactions in this field (Meth-Cohn et al., 1981).

Mécanisme D'action

Propriétés

IUPAC Name |

2-nitro-5-thiomorpholin-4-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S/c11-9-7-8(1-2-10(9)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKCUKDARNAGSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

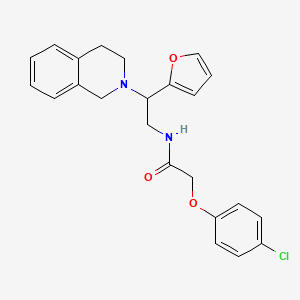

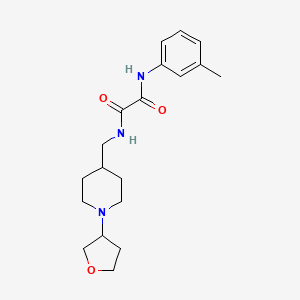

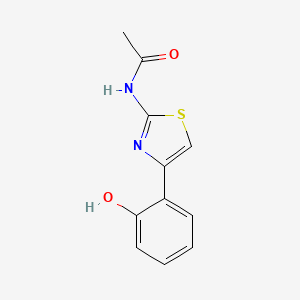

Synthesis routes and methods I

Procedure details

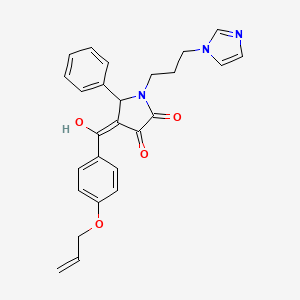

Synthesis routes and methods II

Procedure details

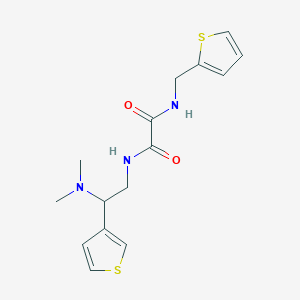

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2644062.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2644064.png)

![Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate](/img/structure/B2644070.png)

![3-(3-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2644077.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2644080.png)